molecular formula C13H18O3 B14520066 1,1-Dimethoxy-5-phenylpentan-2-one CAS No. 62752-84-5

1,1-Dimethoxy-5-phenylpentan-2-one

Cat. No.: B14520066
CAS No.: 62752-84-5
M. Wt: 222.28 g/mol
InChI Key: HEILJWGSKFGIDN-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-5-phenylpentan-2-one: is an organic compound with the molecular formula C13H18O3 It is a ketone with two methoxy groups and a phenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-5-phenylpentan-2-one can be synthesized through a multi-step process. One common method involves the reaction of 2-phenylpropanal with methanol in the presence of sulfuric acid. The reaction mixture is heated to its boiling point, and the excess 2-phenylpropanal is distilled out .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-5-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxy-5-phenylpentan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-5-phenylpentan-2-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

  • 1,1-Dimethoxy-2-phenylpropane
  • 1,1-Dimethoxy-3-phenylbutane
  • 1,1-Dimethoxy-4-phenylbutan-2-one

Comparison: 1,1-Dimethoxy-5-phenylpentan-2-one is unique due to its longer carbon chain and the position of the phenyl group. This structural difference can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

62752-84-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1,1-dimethoxy-5-phenylpentan-2-one

InChI

InChI=1S/C13H18O3/c1-15-13(16-2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3

InChI Key

HEILJWGSKFGIDN-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CCCC1=CC=CC=C1)OC

Origin of Product

United States

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